molecular formula C15H19NO2 B2760986 Ethyl 2-benzyl-2-azabicyclo[2.1.1]hexane-1-carboxylate CAS No. 2113551-70-3

Ethyl 2-benzyl-2-azabicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B2760986
CAS No.: 2113551-70-3
M. Wt: 245.322
InChI Key: YVUKIQHBQFRHAI-UHFFFAOYSA-N
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Description

Ethyl 2-benzyl-2-azabicyclo[211]hexane-1-carboxylate is a bicyclic compound featuring a unique structure that includes a benzyl group and an azabicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzyl-2-azabicyclo[2.1.1]hexane-1-carboxylate typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create the bicyclic structure. The reaction conditions often include the use of a mercury lamp and specific solvents to facilitate the cycloaddition process .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the modular approach used in laboratory settings can be scaled up for industrial applications. This involves optimizing reaction conditions and using continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzyl-2-azabicyclo[2.1.1]hexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid).

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of lactones or lactams depending on the specific conditions.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-benzyl-2-azabicyclo[2.1.1]hexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for ethyl 2-benzyl-2-azabicyclo[2.1.1]hexane-1-carboxylate involves its interaction with specific molecular targets. The azabicyclohexane ring can interact with enzymes or receptors, modulating their activity. The benzyl group can enhance binding affinity through hydrophobic interactions .

Properties

IUPAC Name

ethyl 2-benzyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-18-14(17)15-8-13(9-15)11-16(15)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUKIQHBQFRHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)CN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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